molecular formula C13H12ClN5O B12048806 6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12048806
M. Wt: 289.72 g/mol
InChI Key: NJOFAAHFMAQLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1031602-30-8) is a pyrazolo[3,4-d]pyrimidine derivative supplied as a solid for research applications. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of the purine ring of adenine, which allows it to function as a core component in the design of ATP-competitive kinase inhibitors . This makes derivatives of this chemotype promising scaffolds for developing novel anticancer agents, particularly as inhibitors of critical molecular targets like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . Research into similar compounds has demonstrated potent anti-proliferative activities against various human cancer cell lines, including colorectal adenocarcinoma (HCT-116) and lung carcinoma (A549) . The structural features of this compound, including the 4-methoxyphenyl hydrophobic moiety, are designed to occupy key hydrophobic regions in the ATP-binding pocket of target kinases . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity.

Properties

Molecular Formula

C13H12ClN5O

Molecular Weight

289.72 g/mol

IUPAC Name

6-chloro-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C13H12ClN5O/c1-19-12-10(7-15-19)11(17-13(14)18-12)16-8-3-5-9(20-2)6-4-8/h3-7H,1-2H3,(H,16,17,18)

InChI Key

NJOFAAHFMAQLPA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)Cl

Origin of Product

United States

Preparation Methods

Core Pyrazolo[3,4-d]Pyrimidine Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A validated approach involves reacting 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1a ) with aryl nitriles in the presence of potassium tert-butoxide (t-BuOK) in boiling tert-butanol . For the target compound, adaptation of this method substitutes the aryl nitrile with a precursor compatible with the 4-methoxyphenyl group.

Key Reaction Conditions :

  • Reactants : 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 equiv), 4-methoxybenzonitrile (1.2 equiv)

  • Base : t-BuOK (2.0 equiv)

  • Solvent : t-Butanol (reflux, 12–16 hours)

  • Yield : 65–72%

The reaction proceeds via deprotonation of the amino group, followed by nucleophilic attack on the nitrile carbon, intramolecular cyclization, and aromatization to yield the pyrazolo[3,4-d]pyrimidine core.

N-Methylation at Position 1

The 1-methyl group is introduced early in the synthesis via alkylation of the pyrazole nitrogen. Methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is effective .

Procedure :

  • Substrate : 5-Amino-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • Alkylating Agent : CH₃I (1.5 equiv)

  • Base : NaH (1.2 equiv)

  • Solvent : THF (0°C to room temperature, 4 hours)

  • Yield : 90–95%

Installation of the 4-Methoxyphenylamine Group

The 4-methoxyphenyl substituent is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. SNAr is preferred due to the electron-withdrawing nature of the pyrimidine ring .

SNAr Method :

  • Substrate : 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equiv)

  • Nucleophile : 4-Methoxyaniline (1.5 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF (120°C, 24 hours)

  • Yield : 60–65%

Alternative Pd-catalyzed Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos improves yields but requires inert conditions .

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexanes). Analytical data for the final compound include:

Property Value
Molecular Formula C₁₃H₁₂ClN₅O
Molecular Weight 289.72 g/mol
Melting Point 245–247°C (decomposition)
1H NMR (DMSO-d₆) δ 8.36 (s, 1H), 7.91 (d, 2H), 3.85 (s, 3H), 3.12 (s, 3H)
13C NMR (DMSO-d₆) δ 161.2 (C=O), 155.8 (C-Cl), 130.1–114.2 (Ar-C)

MS (ESI-TOF): m/z 290.1 [M+H]⁺ .

A summary of methodologies from literature is provided below:

Step Method Yield Advantages
Core FormationCyclocondensation with t-BuOK 65–72%Scalable, regioselective
ChlorinationPOCl₃ Reflux 80–85%High efficiency
N-MethylationCH₃I/NaH 90–95%Rapid, minimal byproducts
Amine InstallationSNAr in DMF 60–65%No transition metals required

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclocondensation : Competing pathways may yield isomeric byproducts. Microwave-assisted synthesis reduces reaction time and improves selectivity .

  • Solvent Choice for SNAr : Dimethylacetamide (DMA) at 150°C enhances reaction rates but risks decomposition .

  • Catalytic Systems : Pd-based catalysts (e.g., Pd₂(dba)₃/BINAP) for Buchwald-Hartwig amination increase yields to 75–80% but add cost .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including 6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, as effective anticancer agents. The following points summarize key findings:

  • Mechanism of Action :
    • The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, it acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with reported IC50 values ranging from 0.3 to 24 µM .
  • In Vitro Studies :
    • In MCF-7 breast cancer cell lines, the compound effectively inhibited tumor growth and induced apoptosis. It also demonstrated the ability to suppress cell migration and disrupt cell cycle progression, leading to DNA fragmentation .
  • Comparative Efficacy :
    • Comparative studies indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited anticancer activity comparable to established chemotherapeutics like doxorubicin .

Other Biological Activities

Beyond its anticancer properties, this compound has shown potential in other therapeutic areas:

  • Antiparasitic and Antifungal Activities :
    • Compounds within the pyrazolo[3,4-d]pyrimidine class have exhibited significant antiparasitic and antifungal properties, making them candidates for further exploration in infectious disease treatment .
  • Neuroprotective Effects :
    • Preliminary studies suggest that certain derivatives may possess neuroprotective effects, although more research is needed to establish their efficacy in neurological disorders.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compounds with similar structural features to this compound showed potent inhibition of cancer cell lines. The study utilized molecular docking studies to elucidate binding interactions with target proteins .

Case Study 2: Synthesis and Characterization

Research involving the synthesis of novel derivatives revealed that modifications at the phenyl group significantly affected biological activity. The synthesized compounds were characterized through various spectroscopic methods and evaluated for their anticancer properties against multiple cell lines .

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-tumor activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are a versatile scaffold for drug discovery. Below is a systematic comparison of 6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with structurally related compounds:

Structural and Functional Modifications

Compound Name Key Structural Features Biological Activity Key Findings References
This compound 6-Cl, 1-Me, 4-methoxyphenyl Not explicitly reported in evidence Structural similarity to kinase inhibitors and antimicrobial agents.
6-Chloro-3-ethyl-N-(4-fluorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 6-Cl, 3-Et, 4-fluorobenzyl Phosphodiesterase (PDE) inhibition in Cryptosporidium parvum 65% synthesis yield; IC₅₀ = 320 nM (PDE target).
6-Chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 6-Cl, 1-Me, 3,4-dimethylphenyl Not explicitly reported Molecular weight = 287.75 g/mol; ChemSpider ID: 22219932.
6-Chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine 6-Cl, 1-Me, 2-chlorophenyl SARS-CoV-2 Mpro inhibition Predicted binding affinity via ML/docking; mutagenic but non-carcinogenic in rodent models.
OSI-027 (mTOR inhibitor) Pyrazolo[3,4-d]pyrimidin-4-amine core with optimized substituents Dual mTORC1/mTORC2 inhibition IC₅₀ = 22 nM (mTORC1), 65 nM (mTORC2); >100-fold selectivity over PI3K isoforms.
N-(4-chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine 6-methylsulfonyl, 1-vinylphenyl Antibacterial activity Inhibited Staphylococcus aureus Newman with MIC = 20 µg/mL.

Biological Activity

6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly as a selective inhibitor of cyclin-dependent kinases (CDKs). This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC13H11ClN5O
Molecular Weight324.165 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point465.5 ± 45.0 °C
Melting PointNot Available
Flash Point235.3 ± 28.7 °C

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization and arylation processes. A notable method includes the use of Suzuki-Miyaura coupling to introduce aryl groups at specific positions on the pyrazolo ring, optimizing yield and selectivity .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent activity against various cancer cell lines by inhibiting CDKs. CDKs are crucial in regulating the cell cycle, and their dysregulation is often implicated in cancer progression. For instance, studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can effectively inhibit CDK2 and CDK9, leading to reduced cell proliferation in cancer models .

Antimicrobial Properties

In addition to anticancer effects, this compound class has demonstrated antimicrobial properties. A study highlighted that pyrazolo derivatives showed significant inhibition of biofilm formation and quorum sensing in bacterial isolates . This suggests potential applications in treating infections where biofilm formation is a challenge.

Inhibition of Kinase Activity

The compound acts as a selective inhibitor of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. The selectivity for specific CDKs over others minimizes potential side effects compared to non-selective kinase inhibitors . Preclinical studies have indicated that these inhibitors could be effective against solid tumors and hematological malignancies like multiple myeloma .

Case Studies

  • Study on CDK Inhibition : A study evaluated the efficacy of various pyrazolo derivatives against CDK2 and CDK9. The results showed that modifications at the 6-position significantly enhanced inhibitory potency, with some compounds achieving IC50 values in the low nanomolar range .
  • Antimicrobial Activity Assessment : Another investigation assessed the biofilm inhibition capabilities of pyrazolo compounds against Staphylococcus aureus. The results indicated a dose-dependent reduction in biofilm formation, suggesting that these compounds could serve as adjuncts in antibiotic therapy .

Q & A

Basic: What are the recommended synthetic routes for 6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Synthesis : Start with a pyrazolo[3,4-d]pyrimidine scaffold. For chloro-substitution, react 4,6-dichloro intermediates (e.g., 4,6-dichloro-3-ethyl-1-methyl-pyrazolo[3,4-d]pyrimidine) with 4-methoxyaniline in acetonitrile using DIPEA as a base. Stir at room temperature for 6 hours to achieve substitution at the 4-position .
  • Purification : Use silica gel chromatography (20% MeOH/EtOAc) for intermediates and recrystallize from acetonitrile or ethanol for final products .
  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 1:1.5 molar ratio of dichloro intermediate to amine) to minimize side products.

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm substitution patterns and aromatic protons. For example, the 4-methoxyphenyl group shows distinct doublets at δ 7.34–7.71 ppm (J = 8.7–8.9 Hz) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+ = 289.72 for C13H12ClN5O) and detect impurities .
  • IR Spectroscopy : Identify functional groups (e.g., NH stretches at ~3439 cm⁻¹, C-Cl at ~750 cm⁻¹) .

Basic: How should researchers design initial biological activity assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., phosphodiesterases, tubulin) based on structural analogs .
  • In Vitro Assays : Use enzyme inhibition assays (e.g., PDE inhibition with IC50 determination) or cell viability assays (e.g., MTT on cancer lines like HeLa) .
  • Controls : Include positive controls (e.g., colchicine for microtubule disruption) and validate results with dose-response curves .

Advanced: What advanced synthetic techniques improve yield and scalability (e.g., microwave-assisted coupling)?

Methodological Answer:

  • Microwave-Assisted Suzuki Coupling : For aryl boronic acid derivatives, use Pd(dppf)Cl2 catalyst in DMF/H2O (4:1) under argon. Heat at 100°C for 12 hours to achieve >70% yield .
  • Flow Chemistry : Explore continuous-flow systems for high-throughput synthesis of intermediates.
  • Troubleshooting : Address Pd catalyst deactivation by degassing solvents and using excess boronic acid (1.5–2.0 eq) .

Advanced: How to design a structure-activity relationship (SAR) study for pyrazolo[3,4-d]pyrimidine analogs?

Methodological Answer:

  • Variable Substituents : Modify the 4-methoxyphenyl group (e.g., replace with 4-fluorobenzyl or naphthyl) and the 1-methyl group (e.g., ethyl, isopropyl) .
  • Activity Mapping : Test analogs against multiple targets (e.g., kinases, tubulin) to identify selectivity trends. For example, 3-ethyl-N-(4-fluorobenzyl) analogs show enhanced PDE inhibition .
  • Data Analysis : Use computational tools (e.g., Schrödinger’s QSAR) to correlate substituent hydrophobicity with IC50 values .

Advanced: How can computational modeling (e.g., MD, ML) guide experimental validation?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes to targets like SARS-CoV-2 Mpro or tubulin. Prioritize compounds with ΔG < -8 kcal/mol .
  • Machine Learning (ML) : Train XGBoost models on existing bioactivity data to predict binding affinities. Validate predictions with SPR or ITC .
  • MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bond occupancy .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks : Confirm assay conditions (e.g., ATP concentration in kinase assays) and cell line authenticity (e.g., STR profiling) .
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies. Identify confounding variables (e.g., solvent DMSO concentration) .
  • Mechanistic Studies : Perform knock-down experiments (e.g., siRNA for βIII-tubulin) to clarify resistance mechanisms .

Advanced: What strategies assess the therapeutic potential of this compound for emerging targets?

Methodological Answer:

  • Target Prioritization : Use databases like Pharos or Open Targets to identify understudied kinases or viral proteases linked to disease pathways .
  • In Vivo Models : Test oral efficacy in immunocompromised mice (e.g., Cryptosporidium-infected models) with pharmacokinetic profiling (e.g., Cmax, AUC) .
  • Toxicity Screening : Conduct hERG channel inhibition assays and micronucleus tests to evaluate safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.